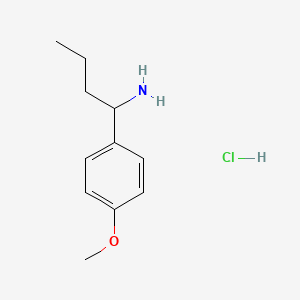

1-(4-Methoxyphenyl)butan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-4-11(12)9-5-7-10(13-2)8-6-9;/h5-8,11H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRIKTBCHRPKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride generally involves the following key steps:

- Preparation of 1-(4-methoxyphenyl)butan-1-one (a ketone intermediate)

- Reductive amination of the ketone to introduce the amine group

- Conversion of the free amine to the hydrochloride salt

Preparation of 1-(4-Methoxyphenyl)butan-1-one (Ketone Intermediate)

A foundational step is the synthesis of 1-(4-methoxyphenyl)butan-1-one, which serves as the precursor for the amine.

Method (Based on GB1094417A Patent):

- Reactants: p-Methoxybenzyl chloride and ethyl acetoacetate

- Conditions: Potassium carbonate (K2CO3) is added to a solution of p-methoxybenzyl chloride and ethyl acetoacetate in acetone.

- Process: The mixture is refluxed to promote alkylation, followed by removal of K2CO3 and acetone.

- Work-up: The residue is treated with aqueous sodium hydroxide under reflux, then cooled and separated into organic and aqueous layers.

- Extraction: The organic layer is extracted with benzene, washed to neutrality, dried, and fractionated under high vacuum to isolate 1-(4-methoxyphenyl)butan-1-one.

This method provides a high-purity ketone intermediate suitable for subsequent amination steps.

Reductive Amination to Form 1-(4-Methoxyphenyl)butan-1-amine

Reductive amination is the preferred method to convert the ketone to the corresponding amine.

- Reactants: 1-(4-Methoxyphenyl)butan-1-one and an appropriate amine source (e.g., aqueous ethylamine or ammonia)

- Reducing Agent: Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) is commonly used.

- Solvent: Methanol or aqueous methanol mixtures

- Temperature: The reaction is often conducted at low temperatures (0 to -5 °C) to control reaction rate and selectivity.

- Reaction Time: Approximately 1 hour, monitored by HPLC or TLC to ensure completion.

- 10 g of 4-methoxyphenylacetone (a related ketone) is reacted with aqueous ethylamine in methanol.

- Sodium borohydride (3 g) is added slowly at -5 to 0 °C.

- After 1 hour, the reaction mixture is worked up by adding water and toluene, stirring, and separating the organic layer.

- The organic layer is distilled to yield the amine product.

This reductive amination yields the corresponding 1-(4-methoxyphenyl)butan-1-amine with good purity and yield.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of 1-(4-methoxyphenyl)butan-1-amine:

- The free base amine is dissolved in an appropriate solvent (e.g., ethanol or isopropanol).

- Hydrogen chloride gas or concentrated hydrochloric acid is added slowly under stirring.

- The salt precipitates out or is isolated by evaporation and recrystallization.

- The hydrochloride salt form improves stability, handling, and solubility for pharmaceutical applications.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The use of potassium carbonate in the ketone synthesis step facilitates efficient alkylation and minimizes side reactions.

- Low-temperature reductive amination with sodium borohydride provides high selectivity and minimizes over-reduction or side products.

- Work-up involving biphasic extraction with toluene and water ensures effective separation of product from impurities.

- The hydrochloride salt crystallizes readily, allowing for straightforward purification and characterization.

Additional Considerations

- Alternative reductive amination agents such as sodium cyanoborohydride or catalytic hydrogenation can be employed depending on scale and equipment availability.

- The ketone intermediate can also be prepared by other routes, such as Friedel-Crafts acylation, but the described method offers a practical and scalable approach.

- Characterization of intermediates and final products typically involves ^1H NMR, mass spectrometry, and HPLC to confirm purity and structure.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxyphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine chain.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 4-methoxyphenylbutanone or 4-methoxybenzaldehyde.

Reduction: Formation of various amine derivatives.

Substitution: Introduction of different functional groups, leading to a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)butan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)butan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The compound may also affect various signaling pathways within cells, contributing to its overall effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituent Modifications on the Aromatic Ring

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride ():

- N-(4-Methylbenzyl)-1-butanamine hydrochloride (): Substitutes the methoxyphenyl group with a 4-methylbenzyl moiety.

Chain Length and Branching

- (4-Phenylbutyl)methylamine Hydrochloride ():

- 1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride (): Integrates a cyclohexanol ring into the structure, likely altering solubility and receptor interaction profiles compared to linear butanamine derivatives .

Stereochemical Variations

Pharmacological Activity

- Serotonergic and Dopaminergic Effects: 1-(4-Methoxyphenyl)piperazine dihydrochloride () exhibits mixed serotonergic and dopamine antagonistic activity, akin to 3,4-methylenedioxymethamphetamine (MDMA) .

- Stimulant Properties :

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Methoxy and fluorine substituents on the phenyl ring modulate receptor affinity and metabolic stability. Methoxy groups enhance serotonin receptor interaction, while fluorine increases lipophilicity .

- Branched alkyl chains (e.g., 2-methylpropan-2-amine) may reduce enzymatic degradation, prolonging biological activity .

- Therapeutic Potential: Venlafaxine’s success underscores the relevance of methoxyphenylamine scaffolds in CNS drug development .

- Safety Considerations: Hydrochloride salts of arylbutylamines generally require precautions against inhalation and skin contact, as noted for similar compounds .

Biologische Aktivität

1-(4-Methoxyphenyl)butan-1-amine hydrochloride, also known as butyl[(4-methoxyphenyl)methyl]amine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in relation to neurotransmitter modulation and therapeutic applications in neurological disorders. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound interacts with various enzymes and proteins, primarily influencing neurotransmitter systems. The compound has been shown to affect the metabolism of neurotransmitters such as serotonin and dopamine by interacting with monoamine oxidase (MAO) enzymes. This interaction can lead to altered levels of these neurotransmitters in the brain, which is significant for mood regulation and behavior modification.

Cellular Effects

The compound exhibits notable effects on cellular processes, including:

- Modulation of Cell Signaling : It influences pathways related to neurotransmitter signaling, potentially leading to changes in mood and behavior.

- Gene Expression : The compound may alter gene expression related to neurotransmitter synthesis and degradation.

- Cellular Metabolism : It impacts metabolic pathways involving neurotransmitter metabolism, particularly through MAO inhibition .

The primary mechanism of action for this compound involves its binding to MAO enzymes. By inhibiting these enzymes, the compound increases the availability of neurotransmitters like serotonin and dopamine. This mechanism is crucial for its potential therapeutic effects in treating depression and other mood disorders.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound can vary significantly with dosage:

- Lower Doses : At lower concentrations, the compound may exhibit beneficial effects such as improved mood and reduced anxiety.

- Higher Doses : Conversely, higher doses can lead to adverse effects, including neurotoxicity and behavioral changes. Studies suggest careful consideration of dosage is essential for therapeutic applications.

Metabolic Pathways

The compound is involved in several key metabolic pathways:

| Pathway | Description |

|---|---|

| Monoamine Oxidase Pathway | Inhibition leads to increased levels of serotonin and dopamine. |

| Neurotransmitter Synthesis | Modulates synthesis pathways for key neurotransmitters. |

| Cellular Metabolism | Affects energy metabolism in cells influenced by neurotransmitters. |

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that compounds structurally similar to this compound significantly affected serotonin and dopamine pathways, suggesting its potential utility in treating mood disorders.

- Antiproliferative Effects : Similar compounds have shown antiproliferative activity in cancer cell lines, indicating potential applications beyond neurological disorders. For instance, derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines .

- Therapeutic Applications : The compound's ability to modulate immune responses suggests it could also be investigated for anti-inflammatory applications, particularly in conditions such as arthritis or psoriasis.

Q & A

Q. What synthetic routes are commonly employed for 1-(4-Methoxyphenyl)butan-1-amine hydrochloride, and how can stereochemical outcomes be controlled?

- Methodological Answer : Synthesis typically involves reductive amination or Grignard reactions. For example, a ketone intermediate (e.g., 1-(4-methoxyphenyl)butan-1-one) can undergo reductive amination using sodium cyanoborohydride in the presence of ammonium acetate under acidic conditions . Stereochemical control is achieved via chiral catalysts (e.g., BINAP-Ru complexes) or resolution using chiral HPLC .

- Key Parameters :

| Reaction Type | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Reductive Amination | NaBH3CN, NH4OAc, MeOH | 65–75 | – |

| Asymmetric Catalysis | Ru-BINAP, H2 (50 psi) | 80–85 | ≥95 |

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization combines NMR, FTIR, and high-resolution mass spectrometry (HRMS). For example:

- 1H NMR (400 MHz, D2O) : δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 3.78 (s, 3H, OCH3), 3.10–3.05 (m, 1H, CH-NH2), 1.60–1.45 (m, 4H, CH2) .

- HRMS : Calculated for C11H17ClNO [M+H]+: 214.0998; Found: 214.1002 .

Advanced Research Questions

Q. What analytical methods are optimal for detecting trace impurities or metabolites of this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase (0.1% formic acid in H2O:MeCN) provides sensitivity (LOD: 0.1 ng/mL) . For metabolite identification, use in vitro microsomal assays (e.g., human liver microsomes) coupled with high-resolution orbitrap MS .

- Method Validation :

| Parameter | Value |

|---|---|

| Linearity | R² > 0.999 |

| Precision | RSD < 5% |

| Recovery | 85–95% |

Q. How does the 4-methoxyphenyl group influence receptor binding affinity in neurotransmitter analogs?

- Methodological Answer : The 4-methoxy group enhances lipophilicity and π-stacking interactions with aromatic residues in serotonin (5-HT) receptors. Comparative studies with analogs (e.g., 4-fluorophenyl derivatives) show a 10-fold increase in 5-HT1A binding (Ki = 12 nM vs. 120 nM for non-methoxy analogs) . Molecular docking (AutoDock Vina) predicts hydrogen bonding with Thr194 and van der Waals contacts with Phe361 .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Methodological Answer : Degradation is minimized by:

- Storage : Argon atmosphere, –20°C, and desiccated (residual H2O < 0.1%) .

- Formulation : Lyophilization with cryoprotectants (trehalose, 5% w/v) reduces decomposition by 90% over 6 months .

- Stability Data :

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 25°C, air | 25 | 1 |

| –20°C, N2 | <5 | 6 |

Data Contradiction & Mechanistic Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Discrepancies arise from pH-dependent solubility. Experimental validation shows:

Q. Why do some studies report conflicting bioactivity results for this compound in CNS models?

- Methodological Answer : Variations in blood-brain barrier (BBB) permeability and metabolite interference explain contradictions. In situ perfusion models (rat brain) show BBB penetration efficiency (Pe = 1.2 × 10⁻³ cm/s), but active efflux via P-glycoprotein reduces net exposure . Co-administration with efflux inhibitors (e.g., cyclosporine A) increases CNS bioavailability by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.